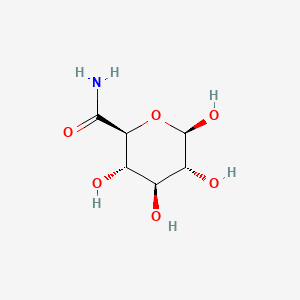

Glucuronamide

Übersicht

Beschreibung

Glucuronamid ist eine organische Verbindung, die von Glucuronsäure abgeleitet ist. Es ist eine Hexose, die mit Glucuronsäure verwandt ist und für seine kristalline feste Form bekannt ist, die in Wasser und einigen organischen Lösungsmitteln löslich ist . Die chemische Formel von Glucuronamid lautet C6H11NO6 und es hat eine molare Masse von 193,15 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glucuronamid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Transamidation von N-Nitroso-Uronamiden mit primären und sekundären Aminen in Gegenwart von Triethylamin . Ein weiteres Verfahren beinhaltet die Transamidation von N-Boc-Uronamiden mit primären Aminen in Gegenwart von DBU . Diese Reaktionen werden typischerweise bei Raumtemperatur durchgeführt und liefern gute bis ausgezeichnete Ausbeuten der gewünschten Glucuronamide.

Industrielle Produktionsverfahren: Die industrielle Produktion von Glucuronamid beinhaltet oft die Umwandlung von Uronsäuren in Säurechloride, gemischte Anhydride oder reaktive Ester, gefolgt von Amidierung unter verschiedenen Reaktionsbedingungen . Dieses Verfahren ermöglicht die großtechnische Produktion von Glucuronamid mit hoher Effizienz.

Chemische Reaktionsanalyse

Reaktionstypen: Glucuronamid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es kann auch an Glucuronidierungsreaktionen teilnehmen, bei denen es durch Konjugation mit anderen Molekülen Glucuronide bildet .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Glucuronamid verwendet werden, sind Triethylamin, DBU und verschiedene Amine . Die Reaktionen werden typischerweise bei Raumtemperatur durchgeführt, was sie bequem und effizient macht.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen mit Glucuronamid gebildeten Produkte sind verschiedene Glucuronide und Glykosyl-Derivate . Diese Produkte werden häufig in weiteren chemischen und biologischen Studien verwendet.

Wissenschaftliche Forschungsanwendungen

Glucuronamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese verschiedener Glucuronide und Glykosyl-Derivate verwendet . In der Biologie wird Glucuronamid als Biomarker und Modifikator bioaktiver Makromoleküle verwendet . In der Medizin wurde es für sein Potenzial als Antibiotikum, Antikrebsmittel und Cholinesterase-Inhibitor untersucht . Darüber hinaus wird Glucuronamid in der Industrie zur Herstellung verschiedener Arzneimittel und anderer bioaktiver Verbindungen verwendet .

Analyse Chemischer Reaktionen

Types of Reactions: Glucuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in glucuronidation reactions, where it forms glucuronides by conjugation with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, DBU, and various amines . The reactions are typically carried out at room temperature, making them convenient and efficient.

Major Products Formed: The major products formed from the reactions involving this compound include various glucuronides and glycosyl derivatives . These products are often used in further chemical and biological studies.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Glucuronamide plays a crucial role in the synthesis of drugs, particularly in enhancing their solubility and stability. It is involved in the development of glucuronide conjugates that improve pharmacokinetic properties.

- Case Study : A study demonstrated that N-dodecyl glucopyranuronamide-based nucleosides exhibited significant antiproliferative effects against cancer cell lines, comparable to established chemotherapeutics like 5-fluorouracil .

Biochemical Assays

The compound is extensively used in biochemical assays to study metabolic pathways and cellular functions. It aids in understanding enzyme activities and interactions within biological systems.

- Data Table : Applications of this compound in Biochemical Assays

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Used to assess the inhibition effects on various enzymes. |

| Metabolic Pathways | Investigates the role of this compound in metabolic processes. |

| Drug Interactions | Evaluates how this compound affects drug metabolism and efficacy. |

Oncology Research

Research has highlighted this compound's potential as an anticancer agent. Its derivatives have shown significant activity against various cancer cell lines, indicating its role in cancer therapeutics.

- Case Study : A study focused on the antiproliferative effects of this compound derivatives against breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells, revealing promising results .

Cosmetic Industry

Due to its moisturizing properties, this compound is incorporated into skincare products to enhance hydration and improve skin texture.

Food Industry

In food science, this compound serves as a food additive that contributes to improved texture and preservation qualities.

Wirkmechanismus

Der Wirkungsmechanismus von Glucuronamid beinhaltet seine Fähigkeit, Glucuronidierung zu unterliegen, ein Prozess, bei dem es sich mit anderen Molekülen zu Glucuroniden konjugiert . Der Glucuronidierungsprozess macht die Moleküle wasserlöslicher, was ihre einfachere Ausscheidung aus dem Körper ermöglicht .

Vergleich Mit ähnlichen Verbindungen

Glucuronamid ähnelt anderen Glucuronsäurederivaten, wie Glucuronsäure selbst und verschiedenen Glucuroniden . Glucuronamid ist einzigartig in seiner Fähigkeit, stabile Amidbindungen zu bilden, was es zu einer wertvollen Verbindung für die Synthese von Glykosyl-Derivaten und anderen bioaktiven Molekülen macht . Zu den ähnlichen Verbindungen gehören Glucuronsäure, Glucuronolacton und verschiedene N-substituierte Glucuronamide .

Referenzen

Biologische Aktivität

Glucuronamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from glucuronic acid and has been investigated for its pharmacological properties. Its structural modifications have led to the development of various derivatives, which have shown significant biological activities, particularly against cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound and its derivatives exhibit notable antiproliferative effects against several cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of this compound derivatives:

| Compound Type | Cell Line | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-Dodecyl this compound | MCF-7 (Breast) | 11.9 | Induces apoptosis via caspase activation |

| N-Dodecyl this compound | K562 (Leukemia) | 8.0 | Causes G2/M cell cycle arrest |

| Azido Nucleoside | K562 | Similar to 5-FU | Induces apoptosis through Mcl-1 downregulation |

| N-Propargyl this compound | MCF-7 | 11.9 | Apoptosis induction via caspase activation |

The mechanisms by which this compound exerts its biological effects primarily involve apoptosis induction and cell cycle regulation:

- Apoptosis Induction : Studies indicate that this compound derivatives can trigger apoptosis in cancer cells. For instance, the N-dodecyl this compound derivative was shown to activate caspases 3 and 7, which are crucial for the apoptotic process . This mechanism is particularly important for overcoming chemotherapy resistance in cancer cells.

- Cell Cycle Arrest : Some derivatives have been found to cause G2/M phase arrest in cancer cells. This is significant as it halts cell division and can lead to increased cancer cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

- Study on N-Dodecyl this compound :

- Synthesis and Evaluation of Novel Derivatives :

Eigenschaften

CAS-Nummer |

61914-43-0 |

|---|---|

Molekularformel |

C6H11NO6 |

Molekulargewicht |

193.15 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |

InChI-Schlüssel |

VOIFKEWOFUNPBN-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Isomerische SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |

Kanonische SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Key on ui other cas no. |

61914-43-0 3789-97-7 |

Synonyme |

glucuronamide glucuronamide, (D)-isomer glucuronic acid amide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.